L-erythro-Chloramphenicol L-erythro-Chloramphenicol 2,2-dichloro-N-[(1R,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide is a C-nitro compound.
Brand Name: Vulcanchem
CAS No.: 56-75-7
VCID: VC20746922
InChI: InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9+/m0/s1
SMILES: Array
Molecular Formula: C11H12Cl2N2O5
Molecular Weight: 323.13 g/mol

L-erythro-Chloramphenicol

CAS No.: 56-75-7

Cat. No.: VC20746922

Molecular Formula: C11H12Cl2N2O5

Molecular Weight: 323.13 g/mol

* For research use only. Not for human or veterinary use.

L-erythro-Chloramphenicol - 56-75-7

Specification

Description 2,2-dichloro-N-[(1R,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide is a C-nitro compound.
CAS No. 56-75-7
Molecular Formula C11H12Cl2N2O5
Molecular Weight 323.13 g/mol
IUPAC Name 2,2-dichloro-N-[(1R,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide
Standard InChI InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9+/m0/s1
Standard InChI Key WIIZWVCIJKGZOK-DTWKUNHWSA-N
Isomeric SMILES C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]
Canonical SMILES C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]
Boiling Point Sublimes in high vacuum
Colorform Needles or elongated plates from water or ethylene dichloride
White to greyish-white or yellowish-white fine crystalline powder or fine crystals, needles or elongated plates. Of the four possible stereoisomers, only the alphaR,betaR (or D-threo) form is active ... .
Pale yellow plates or needles from wate
Melting Point 150.5-151.5 °C
MP: 149-153 °C
150.5 °C

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